molecular formula C7H4N4 B1268391 4-Azidobenzonitrile CAS No. 18523-41-6

4-Azidobenzonitrile

Cat. No.: B1268391
CAS No.: 18523-41-6
M. Wt: 144.13 g/mol
InChI Key: YURUKVUJGYBZDU-UHFFFAOYSA-N
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Description

4-Azidobenzonitrile is an organic azide derivative of benzonitrile, with the molecular formula C7H4N4. This compound is known for its unique properties and has gained popularity in the field of organic chemistry due to its versatility.

Mechanism of Action

Target of Action

4-Azidobenzonitrile is a versatile compound that primarily targets organic azides . Organic azides are useful synthons that find wide applications in the synthesis of heterocycles . They can be prepared with good regio-, stereo-, and enantioselectivity, and their transformation to amines provides access to a variety of organic intermediates .

Mode of Action

The compound interacts with its targets through a process known as reduction . In this process, this compound is reduced to amines in water using D-glucose and KOH as green reagents .

Biochemical Pathways

The reduction of azides to amines is an important protocol in the preparation of amines . This process affects the biochemical pathways involved in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reduction of this compound yields corresponding amines in high yield (85–99%) .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The result of the action of this compound is the production of amines . These amines are important intermediates in the synthesis of various organic compounds, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides .

Action Environment

The action of this compound is influenced by the environment in which the reaction takes place. The reduction of azides to amines under aqueous alkaline conditions is promoted by D-glucose and KOH . This suggests that the reaction environment plays a significant role in the efficacy and stability of the compound’s action.

Biochemical Analysis

Biochemical Properties

4-Azidobenzonitrile plays a significant role in biochemical reactions, particularly as a photosensitive cross-linking reagent. It interacts with primary amines and other chemical groups upon photolysis by ultraviolet radiation . This interaction is crucial for identifying and studying surface receptors and other biomolecules. The compound’s azide group reacts with various chemical groups, making it a versatile tool in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to cross-link proteins and other biomolecules upon exposure to UV light allows researchers to study the dynamics of receptor-ligand interactions and other cellular processes . This compound can affect cell function by altering the behavior of surface receptors and other critical biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. Upon photolysis, the azide group forms reactive nitrenes that can covalently bond with nearby biomolecules . This mechanism allows for the precise study of protein-protein interactions, enzyme activities, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by storage conditions, including temperature and light exposure . Long-term studies have shown that this compound can maintain its activity for extended periods under optimal conditions, but its effectiveness may diminish over time if not stored properly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively cross-link biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Researchers must carefully determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its reduction to amines under specific conditions This reduction process is facilitated by enzymes and cofactors that interact with the compound, affecting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical experiments.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Azidobenzonitrile can be synthesized through several methods. One common approach involves the diazotization of 4-aminobenzonitrile followed by azidation. The process typically includes the following steps:

  • Diazotization: 4-aminobenzonitrile is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
  • Azidation: The diazonium salt is then reacted with sodium azide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Azidobenzonitrile undergoes various chemical reactions, including:

    Reduction: It can be reduced to 4-aminobenzonitrile using reducing agents such as glucose and potassium hydroxide under aqueous alkaline conditions.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Reduction: Glucose and potassium hydroxide are commonly used for the reduction of this compound to 4-aminobenzonitrile.

    Substitution: Sodium azide is used in the azidation step during the synthesis of this compound.

Major Products:

    Reduction: The major product of the reduction reaction is 4-aminobenzonitrile.

    Substitution: Various substituted derivatives can be formed depending on the nucleophile used in the reaction.

Scientific Research Applications

4-Azidobenzonitrile has a wide range of applications in scientific research, including:

    Material Science: It is used in the synthesis of advanced materials with unique properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Nanotechnology: It is employed in the fabrication of nanomaterials and nanodevices.

Comparison with Similar Compounds

    4-Aminobenzonitrile: The reduction product of 4-azidobenzonitrile.

    2-Azidoquinoline: Another azide derivative with similar reactivity.

    p-Toluenesulphonyl Azide: A sulfonyl azide with comparable chemical properties.

Uniqueness: this compound is unique due to its combination of the azide and nitrile functional groups, which confer distinct reactivity and versatility. Its ability to undergo photolysis and participate in various chemical reactions makes it a valuable compound in multiple research fields.

Properties

IUPAC Name

4-azidobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURUKVUJGYBZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341784
Record name 4-azidobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18523-41-6
Record name 4-azidobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azidobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-fluorobenzonitrile (10.0 g, 82.57 mmol, 1.00 equiv) and NaN3 (6.0 g, 92.29 mmol, 1.12 equiv) in DMSO (100 mL) was stirred at 100° C. for 2 h. The reaction was cooled to room temperature and then diluted with 700 mL of water. The precipitate was collected by filtration and air-dried to give 5.8 g (49%) of 4-azidobenzonitrile as a light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ: 7.88 (d, J=13.5 Hz, 2H), 7.31 (d, J=13.5 Hz, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper examines the reactions of various aromatic azides with group 13 metal trichlorides. Why didn't 4-azidobenzonitrile react with these metal halides?

A1: The study found that this compound, unlike other tested aromatic azides, did not react with aluminum trichloride, gallium trichloride, or indium trichloride. [] The researchers attribute this lack of reactivity to the electron-withdrawing nature of the nitrile substituent on the benzene ring. This electron-withdrawing group likely reduces the electron density in the azide moiety, making it less susceptible to attack by the electrophilic metal centers of the group 13 trichlorides.

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